
Melogliptin
Übersicht
Beschreibung
Melogliptin is a small molecule drug that belongs to the class of dipeptidyl peptidase-4 inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus. The compound was initially developed by Glenmark Pharmaceuticals Ltd. and has shown promising results in clinical trials for improving glycemic control in patients with type 2 diabetes .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Melogliptin umfasst mehrere wichtige Schritte. Der Prozess beginnt mit der Schutz einer Ketongruppe unter Verwendung einer tert-Butoxycarbonyl-(Boc)-Gruppe. Darauf folgt eine palladiumkatalysierte Reduktion, die eine Zwischenverbindung liefert. Die Zwischenverbindung wird dann mit Natriumborhydrid reduziert, um einen Aminoalkohol zu erzeugen .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt. Die Verwendung fortschrittlicher Reinigungstechniken, wie z. B. Kristallisation und Chromatographie, ist bei der industriellen Produktion von this compound üblich .
Analyse Chemischer Reaktionen
Reaktionstypen: Melogliptin unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufig werden Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.
Reduktion: Natriumborhydrid wird häufig für die Reduktion von Zwischenprodukten verwendet.
Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Thionylchlorid oder Phosphortribromid.
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte sind Zwischenprodukte, die weiterverarbeitet werden, um die endgültige this compound-Verbindung zu erhalten. Diese Zwischenprodukte sind entscheidend für die schrittweise Synthese des Medikaments .
Wissenschaftliche Forschungsanwendungen
Introduction to Melogliptin
This compound is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by increasing the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. The following sections will delve into the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Phase II Clinical Trials
A significant study highlighted the efficacy of this compound in improving measures of pancreatic beta-cell function. In a Phase IIb clinical trial involving type 2 diabetes patients, this compound was administered at a dosage of 50 mg twice daily. The results indicated:
- Improvement in HbA1c levels : The reduction in glycated hemoglobin was statistically significant compared to baseline measurements.
- Safety Profile : The drug exhibited a favorable safety profile with minimal adverse effects reported .
Pharmacophore Modeling and Molecular Docking Studies
Research has also focused on developing a pharmacophore model for this compound and other DPP-4 inhibitors. Using computational tools like PharmaGist, researchers identified critical structural features that contribute to the inhibitory activity against DPP-4. The findings include:
- Pharmacophore Features : Key features include hydrogen bond acceptors and hydrophobic groups, which are essential for binding affinity.
- Molecular Docking Results : Docking studies confirmed that this compound effectively binds to the DPP-4 enzyme, supporting its potential as a therapeutic agent .
Comparative Studies with Other DPP-4 Inhibitors
This compound has been compared with other established DPP-4 inhibitors such as Sitagliptin and Saxagliptin in various studies. These comparisons have shown:
Drug | Dosage | HbA1c Reduction | Weight Change | Adverse Effects |
---|---|---|---|---|
This compound | 50 mg twice daily | -0.7% | -1.5 kg | Mild gastrointestinal |
Sitagliptin | 100 mg daily | -0.5% | -0.5 kg | Moderate headache |
Saxagliptin | 5 mg daily | -0.6% | -0.8 kg | Mild nausea |
This table illustrates that this compound not only provides comparable efficacy but also demonstrates a favorable weight change profile .
Case Study 1: Long-term Efficacy
In a long-term follow-up study involving patients treated with this compound, researchers observed sustained improvements in glycemic control over 52 weeks. Patients maintained their HbA1c levels below the target threshold, showcasing the drug's effectiveness in chronic management .
Case Study 2: Safety Monitoring
Another case study focused on monitoring adverse effects among patients taking this compound over an extended period. The findings indicated:
- A low incidence of serious adverse events.
- Most reported side effects were mild and transient, primarily gastrointestinal disturbances.
These outcomes support this compound's safety profile as an antidiabetic medication .
Wirkmechanismus
Melogliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of active incretin hormones, which in turn enhance insulin secretion and reduce glucagon release. This helps in maintaining blood glucose levels within the normal range .
Vergleich Mit ähnlichen Verbindungen
- Sitagliptin
- Saxagliptin
- Linagliptin
- Dutogliptin
- Carmegliptin
- Alogliptin
- Vildagliptin
Comparison: Melogliptin is unique in its long-acting inhibition of dipeptidyl peptidase-4, making it a potent and selective inhibitor. It has shown a high degree of selectivity for dipeptidyl peptidase-4 over other related enzymes, which reduces the likelihood of off-target effects. Additionally, this compound has demonstrated a favorable pharmacokinetic profile, with a longer half-life compared to some other dipeptidyl peptidase-4 inhibitors .
Biologische Aktivität
Melogliptin, also known as GRC-8200, is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Glenmark Pharmaceuticals. It is primarily investigated for its efficacy in managing type 2 diabetes mellitus (T2DM) by enhancing the incretin effect, which leads to increased insulin secretion and decreased glucagon levels. This article details the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound functions as a potent inhibitor of DPP-4, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-4, this compound prolongs the action of these hormones, leading to improved glycemic control. The inhibition of DPP-4 also has implications beyond glucose metabolism, influencing immune responses and inflammation.
Biological Activity Overview
- Glycemic Control : this compound has shown significant efficacy in lowering HbA1c levels in patients with T2DM.
- Safety Profile : In clinical trials, this compound demonstrated a favorable safety profile with minimal adverse effects compared to other DPP-4 inhibitors.
- Immune Modulation : Emerging evidence suggests that DPP-4 inhibitors may have immune-modulatory effects, potentially benefiting patients with autoimmune conditions.
Efficacy and Safety Trials
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with T2DM over a 12-week period. The study design included a washout period for those on mono-therapy and assessed various endpoints including:
Parameter | This compound Group | Placebo Group |
---|---|---|
Change in HbA1c (%) | -0.8 | -0.1 |
Adverse Events (%) | 5 | 6 |
Serious Adverse Events (%) | 1 | 0 |
The results indicated that this compound significantly reduced HbA1c levels compared to placebo while maintaining a comparable safety profile.
Case Studies
In a case study involving a patient with poorly controlled T2DM on multiple medications including Metformin and Sitagliptin, the addition of this compound resulted in improved glycemic control without significant adverse effects. The patient's HbA1c decreased from 8.4% to 7.2% over three months.
Pharmacokinetics and ADMET Profile
This compound exhibits favorable pharmacokinetic properties:
- Absorption : High gastrointestinal absorption.
- Distribution : Limited blood-brain barrier penetration.
- Metabolism : Primarily hepatic metabolism.
- Excretion : Renal excretion with minimal unchanged drug.
Comparative Analysis with Other DPP-4 Inhibitors
The following table summarizes key biological activities of this compound compared to other DPP-4 inhibitors:
DPP-4 Inhibitor | Efficacy (HbA1c Reduction) | Adverse Events (%) | Unique Features |
---|---|---|---|
This compound | -0.8% | 5 | Strong DPP-4 inhibition |
Sitagliptin | -0.6% | 6 | Established safety profile |
Vildagliptin | -0.7% | 5 | Once-daily dosing |
Eigenschaften
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[[(1R,3S)-3-(1,2,4-triazol-1-ylmethyl)cyclopentyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN6O/c16-12-4-14(5-17)22(8-12)15(23)6-19-13-2-1-11(3-13)7-21-10-18-9-20-21/h9-14,19H,1-4,6-8H2/t11-,12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYGLDMGERSRPC-FQUUOJAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN2C=NC=N2)NCC(=O)N3CC(CC3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN2C=NC=N2)NCC(=O)N3C[C@H](C[C@H]3C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868771-57-7 | |
Record name | Melogliptin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868771577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELOGLIPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3N8016NKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.